Ethyl gentisate

説明

Historical Context and Significance of Dihydroxybenzoic Acid Esters

The scientific interest in dihydroxybenzoic acid (DHBA) isomers and their derivatives is historically linked to the discovery of pharmacologically active phenols, such as salicin (B1681394) from willow bark, which was first isolated in a pure crystalline form by Henri Leroux 185 years ago. nih.gov Salicin's metabolite, salicylic (B10762653) acid (2-hydroxybenzoic acid), became a foundational molecule in pharmacology. nih.gov This spurred investigation into related compounds, including the various isomers of dihydroxybenzoic acid, which are also recognized as being pharmacologically active. nih.gov

The parent acid of the titular compound, 2,5-dihydroxybenzoic acid (gentisic acid), is itself a significant molecule. It is a metabolite of salicylic acid and is noted for its ability to inhibit the oxidation of low-density lipoproteins and scavenge free radicals. nih.gov In analytical chemistry, 2,5-DHBA is widely used as a highly effective matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique crucial for the analysis of proteins and other biomolecules. researchgate.net Furthermore, research has identified 2,5-DHBA as a potential endogenous siderophore in eukaryotes, playing a role in iron homeostasis. nih.gov The hydroxylation of salicylic acid to form DHBA isomers, particularly 2,3-DHBA, is also used as a marker for detecting hydroxyl radical damage in biological systems. researchgate.net

Building on the foundation of these parent acids, researchers have synthesized and investigated a series of dihydroxybenzoic acid esters. nih.govunifi.it This class of compounds has been explored for a range of biological activities. Studies have shown that various methyl, ethyl, and isopropyl esters of dihydroxybenzoic acids act as inhibitors of mammalian carbonic anhydrase isoforms, which are established drug targets. nih.govunifi.it The antibacterial potential of alkyl dihydroxybenzoates has also been a subject of study, with research demonstrating that certain esters possess anti-Xanthomonas citri activity, suggesting their potential use in controlling plant diseases like citrus canker. rug.nl These esters are often investigated for their antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aiontosight.ai

Research Landscape of Ethyl 2,5-Dihydroxybenzoate (B8804636)

The research landscape for Ethyl 2,5-dihydroxybenzoate specifically is dominated by its investigation in the field of bone tissue engineering. researchgate.netnih.gov A significant body of research has established that the compound, often abbreviated as E-2,5-DHB, exhibits a dual activity that is highly beneficial for bone regeneration: it simultaneously promotes the differentiation of bone-forming cells (osteoblasts) and inhibits the differentiation of bone-resorbing cells (osteoclasts). nih.govscispace.com

Detailed research findings indicate that E-2,5-DHB enhances alkaline phosphatase (ALP) activity and calcium deposition in human mesenchymal stem cells (hMSCs), which are key markers of osteogenic differentiation. nih.gov Concurrently, it inhibits osteoclastogenesis in cell models. nih.gov In vivo studies using animal models have further substantiated these findings. For instance, when hMSCs were delivered subcutaneously with E-2,5-DHB in an alginate gel, significantly higher calcium deposition was observed. nih.gov This dual function is critical for maintaining balanced bone remodeling, a process that is often imbalanced in conditions like osteoporosis. researchgate.netnih.gov

Beyond bone regeneration, Ethyl 2,5-dihydroxybenzoate has been studied for other potential applications. It is recognized as an intermediate in the synthesis of other compounds and has been explored for its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Additionally, it has been identified as a material for use in the development of fourth-generation acid dendrons. chemicalbook.com

The primary synthesis route for Ethyl 2,5-dihydroxybenzoate is the esterification of 2,5-dihydroxybenzoic acid with ethanol (B145695), often using an acid catalyst like sulfuric or hydrochloric acid. ontosight.ai

Scope and Objectives of Contemporary Research on Ethyl 2,5-Dihydroxybenzoate

The overarching goal of contemporary research on Ethyl 2,5-dihydroxybenzoate is to harness its unique biological activities for therapeutic applications, particularly for treating bone defects associated with osteoporosis. researchgate.netscispace.com A key objective is to develop effective local drug delivery systems. Researchers are actively creating and evaluating titanium (Ti) implants coated with a polymer, such as poly(lactic-co-glycolic acid) (PLGA), that incorporates E-2,5-DHB. researchgate.netscispace.com The aim is for the implant to locally release the compound, promoting bone formation and inhibiting resorption directly at the site of a defect or fracture, thereby enhancing bone healing and implant fixation in osteoporotic bone. researchgate.netscispace.com

A further objective is to elucidate the precise molecular mechanisms behind the compound's dual effects on bone cells. Studies have suggested that E-2,5-DHB influences the balance of the OPG/RANKL pathway, a critical signaling pathway in bone metabolism. scispace.com Research has shown that E-2,5-DHB can increase the secretion of osteoprotegerin (OPG), which inhibits osteoclast differentiation, while decreasing levels of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). scispace.com Understanding these mechanisms more deeply is a central goal for optimizing its use in bone tissue engineering. nih.gov

While bone regeneration is the primary focus, the scope of research also includes the continued exploration of its other biological properties. Further investigation into its antioxidant and antimicrobial activities could open up new avenues for its application in other biomedical or pharmaceutical contexts. ontosight.ai

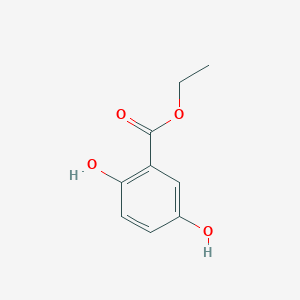

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUPAENRSCPHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192600 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-91-7 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 2,5 Dihydroxybenzoate

Esterification Pathways for Ethyl 2,5-Dihydroxybenzoate (B8804636) Synthesis

The primary route to synthesizing ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is through the esterification of its corresponding carboxylic acid. ontosight.aichemicalbook.com This transformation is a cornerstone of organic synthesis, with various approaches developed to optimize yield and reaction conditions.

Conventional Esterification from 2,5-Dihydroxybenzoic Acid and Ethanol (B145695)

The most common and direct method for preparing ethyl 2,5-dihydroxybenzoate is the Fischer-Speier esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with ethanol. chemicalbook.comchemdad.comsigmaaldrich.com This equilibrium reaction involves heating the carboxylic acid and an excess of absolute ethanol under reflux. chemdad.comprepchem.com Using ethanol as the solvent helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. athabascau.ca The process is a well-established, straightforward method for producing aromatic esters. chemicalbook.comgloballcadataaccess.org

Acid-Catalyzed Esterification Approaches

Fischer esterification is fundamentally an acid-catalyzed reaction. wikipedia.orgchemistrytalk.org The presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for the reaction to proceed at a practical rate. ontosight.aiwikipedia.orggoogle.com The mechanism involves several equilibrium steps. athabascau.camasterorganicchemistry.com

The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. chemistrytalk.orgmasterorganicchemistry.com This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). wikipedia.orgmasterorganicchemistry.com The subsequent attack by ethanol leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product, ethyl 2,5-dihydroxybenzoate, and regenerates the acid catalyst. masterorganicchemistry.com To drive the reaction to completion, the water produced is often removed, for instance, by using a Dean-Stark apparatus. operachem.com

Advanced Synthetic Strategies for Related Dihydroxybenzoates

While direct esterification is effective for ethyl 2,5-dihydroxybenzoate, the synthesis of the core dihydroxybenzoate structure and its isomers can be achieved through more advanced strategies, including cycloaddition reactions and biotransformation, which offer high degrees of control and novelty.

Regiospecific Cycloaddition Reactions in Benzoate Synthesis

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules with high regio- and stereoselectivity. numberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to form six-membered rings, which can be precursors to aromatic systems. mdpi.comnih.gov

A notable application is the one-pot synthesis of substituted benzoates, such as methyl 2,5-dimethoxy-6-methylbenzoate, through the cycloaddition of 1-methoxycyclohexa-1,4-dienes with alkylpropiolic esters. rsc.org This method demonstrates the regiospecific formation of highly substituted benzoates. rsc.org Other strategies, such as boron-directed cycloadditions, have been developed to synthesize complex fluoroalkyl-substituted benzene (B151609) derivatives. acs.org Similarly, 1,3-dipolar cycloaddition reactions provide a highly regioselective pathway to various heterocyclic and carbocyclic frameworks. mdpi.com These methods highlight the potential for building complex, specifically substituted aromatic rings from non-aromatic precursors. researchgate.net

Biotransformation in the Synthesis of Dihydroxybenzoic Acid Derivatives

Biotransformation, the use of biological systems like enzymes to perform chemical reactions, offers a green and highly specific alternative to traditional chemical synthesis. In the context of dihydroxybenzoic acids, enzymes have been employed to produce various isomers. For example, the enzymatic carboxylation of resorcinol (B1680541) using a specific decarboxylase can produce 2,6-dihydroxybenzoic acid (2,6-DHBA). mdpi.comtuhh.deresearchgate.net In this process, using an adsorber resin for in situ product removal was shown to overcome thermodynamic limitations and achieve reaction yields above 80%. mdpi.comtuhh.de

Furthermore, microorganisms like Escherichia coli possess enzymatic pathways to produce other isomers. The enzymes EntA, EntB, and EntC are involved in a three-step synthesis of 2,3-dihydroxybenzoic acid (2,3-DHBA) from chorismate, a key intermediate in the shikimate pathway. researchgate.netnih.gov These biocatalytic methods showcase the potential for sustainable production of dihydroxybenzoic acid precursors needed for ester synthesis.

Derivatization of Ethyl 2,5-Dihydroxybenzoate and Analogues

Ethyl 2,5-dihydroxybenzoate and its related analogues serve as versatile building blocks for the synthesis of more complex molecules. Their functional groups—two hydroxyls and an ester—provide multiple sites for chemical modification.

Research has shown that ethyl 2,5-dihydroxybenzoate can be utilized in the development of fourth-generation acid dendrons. chemicalbook.comchemdad.com Dendrons are branched, tree-like molecular structures that are components of larger dendrimers.

In the field of medicinal chemistry, derivatization of dihydroxybenzoic acid esters has led to the creation of novel bioactive compounds. Fungal laccases, a class of oxidative enzymes, have been used to catalyze the coupling of 2,5-dihydroxybenzoic acid derivatives with the core structures of penicillins and cephalosporins. d-nb.info For instance, laccase from Trametes sp. mediates the heteromolecular reaction between 2,5-dihydroxybenzoic acid methyl ester and ampicillin (B1664943) or amoxicillin (B794) to form new penicillins. d-nb.infonih.gov Similar reactions have been used to create novel cephalosporins by coupling 2,5-dihydroxybenzoic acid derivatives with various aminocephalosporins. jst.go.jp

Other synthetic modifications include the preparation of glycosides. The total synthesis of benzyl (B1604629) gentisate glucosides, which are found in various plant species, has been achieved starting from gentisic acid. researchgate.net Additionally, new 2-hydroxy-5-alkoxybenzoic ester derivatives have been prepared from mthis compound to create compounds with potential tyrosinase inhibitory activity. sioc-journal.cn

Synthesis of Fourth-Generation Acid Dendrons Utilizing Ethyl 2,5-Dihydroxybenzoate

Ethyl 2,5-dihydroxybenzoate has been utilized as a focal point for the construction of fourth-generation acid dendrons. utah.edu Dendrons are wedge-shaped, monodisperse macromolecules with a branching structure that emanates from a central core. The synthesis of these dendrons often involves a convergent approach, where the dendritic branches are built first and then attached to a core molecule. nih.gov

In one synthetic route, ethyl 2,5-dihydroxybenzoate served as an alternative focal point component. utah.edu It was condensed with a third-generation bromide dendron ([G-3]-Br) to form an isomeric fourth-generation ester dendron, designated as 2,5-[G-4]-CO2Et, in an 85% yield. utah.edu This ester dendron was subsequently hydrolyzed to produce the corresponding fourth-generation acid dendron, 2,5-[G-4]-CO2H, in high yield. utah.edu This acid dendron was then used to form a terbium-cored complex. utah.edu

The general strategy for creating such dendrons involves the iterative addition of branching units. For instance, the synthesis of polyester (B1180765) dendrons based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) often employs a divergent growth approach where successive generations are built outwards from a core. researchgate.netsemanticscholar.org This typically involves the protection of hydroxyl groups, reaction with a branching monomer, and subsequent deprotection to allow for the next growth cycle. researchgate.netsemanticscholar.org High yields in each step are crucial for the successful synthesis of higher-generation dendrimers. researchgate.net

Table 1: Synthesis of Fourth-Generation Dendron from Ethyl 2,5-Dihydroxybenzoate

| Step | Reactants | Product | Yield | Reference |

| 1 | Ethyl 2,5-dihydroxybenzoate, [G-3]-Br | 2,5-[G-4]-CO2Et | 85% | utah.edu |

| 2 | 2,5-[G-4]-CO2Et | 2,5-[G-4]-CO2H | High Yield | utah.edu |

Exploration of Novel Esters and Amides of Dihydroxybenzoic Acids

The derivatization of dihydroxybenzoic acids into novel esters and amides is an active area of research, driven by the potential for creating compounds with unique chemical and biological properties. ijsrst.commdpi.com Various synthetic methods are employed to achieve these transformations.

The synthesis of novel esters from dihydroxybenzoic acids can be achieved through several methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. rsc.orgchemicalbook.com For instance, 2,4-dihydroxy-6-propylbenzoic acid has been converted to its methyl ester by reaction with methanol (B129727) and a catalytic amount of sulfuric acid. chemicalbook.com Another method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). ijsrst.com

The synthesis of amides from dihydroxybenzoic acids often involves the activation of the carboxylic acid group. This can be achieved by converting the carboxylic acid to an acid chloride, which then reacts with an amine. csic.es Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt) can be used to facilitate the direct reaction between the carboxylic acid and an amine. mdpi.com This method has been used to synthesize N-substituted benzimidazole (B57391) amides from benzyl-protected dihydroxybenzoic acids. mdpi.com Biocatalytic approaches using enzymes like amide bond synthetases are also being explored for the synthesis of amides under milder, aqueous conditions. acs.org

Research has also explored the synthesis of various amide derivatives of dihydroxybenzoic acids. For example, a series of linear and branched alkyl-amides of gallic acid (a trihydroxybenzoic acid) have been synthesized. csic.es In one procedure, OMe-protected gallic acid chloride was reacted with various diamines in a biphasic system of ethyl acetate (B1210297) and water in the presence of potassium carbonate to yield the corresponding amides in excellent yields. csic.es Another study reported the synthesis of N-acyl-L-cysteine derivatives from 2,3-dihydroxybenzoic acid using an adenylation domain enzyme, DhbE, which catalyzes the formation of an amide bond. nih.gov

Table 2: Examples of Synthesized Esters and Amides from Dihydroxybenzoic Acids

| Starting Dihydroxybenzoic Acid | Reagent(s) | Product Type | Yield | Reference |

| 2,4-Dihydroxy-6-propylbenzoic acid | Methanol, H₂SO₄ | Methyl Ester | - | chemicalbook.com |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | DCC, DMAP | Ester/Hybrid | - | ijsrst.com |

| Benzyl-protected 2,4-dihydroxybenzoic acid | N-substituted 2-aminobenzimidazole, EDC, HOBt | N-substituted benzimidazole amide | Low-to-moderate | mdpi.com |

| OMe-protected gallic acid chloride | Diamines, K₂CO₃ | Alkyl-diamide | 77%-98% | csic.es |

| 2,3-Dihydroxybenzoic acid | L-cysteine, DhbE enzyme | N-acyl-L-cysteine | - | nih.gov |

Biological Activities and Molecular Mechanisms of Ethyl 2,5 Dihydroxybenzoate

Modulation of Bone Cell Differentiation by Ethyl 2,5-Dihydroxybenzoate (B8804636)

Ethyl 2,5-dihydroxybenzoate has been shown to influence the two primary cell types involved in bone remodeling: osteoblasts and osteoclasts. nih.gov It enhances the differentiation of osteoblasts, the cells responsible for synthesizing new bone tissue, while concurrently impeding the development of osteoclasts, which break down bone tissue. nih.govmedchemexpress.com This dual regulatory function makes it a compound of interest for applications aiming to promote bone regeneration. nih.gov

Studies utilizing human mesenchymal stem cells (hMSCs), which are precursors to osteoblasts, have demonstrated that Ethyl 2,5-dihydroxybenzoate effectively encourages their differentiation into bone-forming cells. nih.govmedchemexpress.com This process, known as osteogenic differentiation, is characterized by a sequence of events including the expression of specific cellular markers and the eventual deposition of a mineralized extracellular matrix. nih.gov

Alkaline phosphatase (ALP) is a key enzyme and an early marker for osteoblast differentiation. mdpi.combiolabo.fr Increased ALP activity is indicative of the commitment of progenitor cells to the osteoblastic lineage. mdpi.com In vitro studies have shown that Ethyl 2,5-dihydroxybenzoate significantly enhances ALP activity in human mesenchymal stem cells, confirming its role in promoting the initial stages of bone cell formation. nih.govmedchemexpress.com

Table 1: Effect of Ethyl 2,5-dihydroxybenzoate on Alkaline Phosphatase (ALP) Activity

| Cell Type | Condition | Observed Effect | Reference |

|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | Treatment with Ethyl 2,5-dihydroxybenzoate | Enhanced ALP activity, indicating promotion of early osteoblast differentiation. | nih.gov |

Osteocalcin (OCN) is a protein synthesized by mature osteoblasts and is considered a late marker of osteoblast differentiation. nih.govrsc.org Its presence signifies the later stages of bone matrix maturation. nih.gov Research has shown that human mesenchymal stem cells treated with Ethyl 2,5-dihydroxybenzoate exhibit highly expressed levels of Osteocalcin. nih.gov This upregulation further supports the compound's ability to drive the full differentiation process of osteoblasts, leading to mature, functional bone cells. nih.gov

The final stage of bone matrix formation is mineralization, which involves the deposition of calcium phosphate (B84403) crystals. rsc.org This process is a definitive indicator of functional osteoblast activity. researchgate.net Ethyl 2,5-dihydroxybenzoate has been found to significantly stimulate calcium deposition in cultures of human mesenchymal stem cells. nih.gov Histological evaluations of in vivo models, where hMSCs were implanted with the compound, confirmed significantly higher calcium deposition compared to controls, illustrating its potent effect on matrix mineralization. nih.gov

Table 2: Impact of Ethyl 2,5-dihydroxybenzoate on Osteogenic Markers

| Marker | Cell Type | Effect of Ethyl 2,5-dihydroxybenzoate | Significance | Reference |

|---|---|---|---|---|

| Osteocalcin (OCN) | Human Mesenchymal Stem Cells (hMSCs) | High expression observed in treated cells. | Indicates late-stage osteoblast differentiation and maturation. | nih.gov |

| Calcium Deposition | Human Mesenchymal Stem Cells (hMSCs) | Significantly higher deposition in treated groups both in vitro and in vivo. | Confirms functional matrix mineralization, a hallmark of bone formation. | nih.gov |

In addition to promoting bone formation, Ethyl 2,5-dihydroxybenzoate also plays a crucial role in preventing bone loss by inhibiting the formation of osteoclasts, a process known as osteoclastogenesis. nih.govmedchemexpress.com Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. nih.govnih.gov

The differentiation of osteoclast precursors is primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). mdpi.commdpi.com By binding to its receptor, RANK, on precursor cells, RANKL initiates a signaling cascade that leads to the formation of mature, bone-resorbing osteoclasts. mdpi.comyoutube.com Studies have investigated the effect of Ethyl 2,5-dihydroxybenzoate on RANKL-activated osteoclastogenesis in RAW 264.7 cells, a commonly used cell line for studying osteoclast differentiation. nih.gov The results demonstrated that the compound effectively inhibited the differentiation of these cells into osteoclasts. nih.govmedchemexpress.com This suppressive action on a key pathway in osteoclast formation highlights its potential to curb excessive bone resorption. nih.gov

Inhibition of Osteoclastogenesis

Regulation of Bone Resorption Pathways

Ethyl 2,5-dihydroxybenzoate (E-2,5-DHB) has demonstrated a significant role in the regulation of bone remodeling by inhibiting pathways associated with bone resorption. Bone resorption is a physiological process mediated by osteoclasts, specialized cells responsible for the breakdown of bone tissue. The differentiation and activation of osteoclasts are critically dependent on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

Research has shown that Ethyl 2,5-dihydroxybenzoate effectively inhibits osteoclast differentiation. nih.govnih.gov In in vitro studies using RAW 264.7 cells, a model for osteoclast precursors, E-2,5-DHB was found to suppress RANKL-activated osteoclastogenesis. nih.gov The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signals that ultimately lead to the maturation of these cells into functional, bone-resorbing osteoclasts. researchgate.netnih.govyoutube.com By interfering with this pathway, Ethyl 2,5-dihydroxybenzoate helps to decrease the rate of bone resorption. This dual ability to both promote bone formation and inhibit its breakdown makes E-2,5-DHB a compound of interest in the context of bone tissue engineering and conditions characterized by imbalanced bone remodeling. nih.govnih.govresearchgate.net

Comparative Analysis of Biological Activities of Dihydroxybenzoic Acid Isomers and Esters

The biological activities of dihydroxybenzoic acid (DHBA) isomers and their ester derivatives extend beyond bone metabolism, encompassing a range of effects from enzyme inhibition to antimicrobial and cardiovascular protection. The specific position of the two hydroxyl groups on the benzoic acid ring profoundly influences the compound's biological function.

Tyrosinase Inhibition Potential of 2,5-Dihydroxybenzoic Acid

2,5-Dihydroxybenzoic acid (gentisic acid) has been investigated for its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Tyrosinase inhibitors are of significant interest in the cosmetic and medical fields for the management of hyperpigmentation disorders. Comparative studies have shown that 2,5-dihydroxybenzoic acid exhibits inhibitory activity against mushroom tyrosinase, although its potency varies in relation to other isomers and known inhibitors. One study reported an IC50 value for 2,5-dihydroxybenzoic acid, which indicates the concentration required to inhibit 50% of the enzyme's activity, though it was found to be less potent than other compounds like kojic acid and 2,5-dihydroxybenzaldehyde. researchgate.net

| Compound | Tyrosinase Inhibitory Activity (IC50) |

|---|---|

| 2,5-Dihydroxybenzoic Acid | Less potent than Kojic Acid |

| 2,4-Dihydroxybenzoic Acid | Ranked lower in inhibitory activity |

| Kojic Acid | Potent inhibitor (used as a positive control) |

Antimicrobial Efficacy of Dihydroxybenzoic Acid Derivatives

Several dihydroxybenzoic acid isomers have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. This activity is influenced by the isomeric form of the compound.

2,3-Dihydroxybenzoic Acid: This isomer has been shown to be an effective antibacterial agent against multidrug-resistant bacterial strains. researchgate.net Its antimicrobial properties are partly attributed to its function as an iron-chelating agent, as iron is an essential nutrient for bacterial growth. nih.govselleckchem.comwikipedia.org Studies have documented its activity against Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net

2,4-Dihydroxybenzoic Acid and 3,4-Dihydroxybenzoic Acid: Research indicates that these isomers possess strong antimicrobial properties against E. coli, P. aeruginosa, S. aureus, Bacillus subtilis, Salmonella enteritidis, and Candida albicans at a concentration of 2 mg/mL. nih.gov 3,4-Dihydroxybenzoic acid (protocatechuic acid) in particular has been isolated from various plants and has shown dose-dependent growth inhibitory activity against E. coli, S. aureus, and S. typhimurium. researchgate.netugm.ac.id

3,5-Dihydroxybenzoic Acid: This isomer has also demonstrated antimicrobial effects in laboratory assessments. rupahealth.com

| Isomer | Tested Microorganisms | Observed Effect |

|---|---|---|

| 2,3-Dihydroxybenzoic Acid | S. marcescens, E. coli, P. aeruginosa, S. aureus, K. pneumoniae | Effective antibacterial activity researchgate.net |

| 2,4-Dihydroxybenzoic Acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | Strong antimicrobial properties at 2 mg/mL nih.gov |

| 3,4-Dihydroxybenzoic Acid | E. coli, S. aureus, S. typhimurium | Dose-dependent growth inhibition researchgate.netugm.ac.id |

| 3,5-Dihydroxybenzoic Acid | General laboratory assessments | Demonstrated antimicrobial effects rupahealth.com |

Influence on Cardiovascular Health: Insights from Dihydroxybenzoic Acid Isomers

Dihydroxybenzoic acid isomers have the potential to ameliorate cardiovascular issues through various mechanisms, including the activation of antioxidant pathways and interaction with specific cellular receptors. nih.gov

Activation of Nrf2 Signaling and Antioxidant Response

Several dihydroxybenzoic acid isomers can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Kelch-ECH-Associated Protein 1 (Keap1). nih.govyoutube.com Upon activation by inducers, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes. nih.govuni.lu

Protocatechuic acid (3,4-dihydroxybenzoic acid) is a known activator of Nrf2. nih.gov It has been shown to enhance the antioxidant defense systems in cells. nih.gov The activation of Nrf2 by these compounds can lead to a decrease in oxidative stress and associated problems such as endothelial dysfunction, which is a factor in hypertension and atherosclerosis. nih.gov Methyl 3,4-dihydroxybenzoate has also been found to alleviate oxidative damage by activating the Nrf2 antioxidant pathway. nih.gov

Interaction with Hydroxycarboxylic Acid Receptors

Certain dihydroxybenzoic acid isomers interact with hydroxycarboxylic acid (HCA) receptors, which are involved in regulating lipolysis. nih.gov Specifically, 3,5-dihydroxybenzoic acid is a selective agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. rupahealth.comnih.govmedchemexpress.comtocris.com This receptor is predominantly expressed on adipocytes (fat cells). rupahealth.comnih.gov

Prolyl Hydroxylase Inhibition and Hypoxia-Inducible Factor Stabilization by Ethyl 3,4-Dihydroxybenzoate

Ethyl 3,4-dihydroxybenzoate (also known as protocatechuic acid ethyl ester) is recognized as an orally effective and blood-brain barrier-permeable competitive inhibitor of prolyl hydroxylase (PHD). medchemexpress.com This inhibition is a key mechanism in its biological activity, as PHD enzymes are responsible for the hydroxylation of hypoxia-inducible factor (HIF), marking it for degradation under normal oxygen conditions. By inhibiting PHD, Ethyl 3,4-dihydroxybenzoate prevents this modification, leading to the stabilization of the HIF-1α subunit. medchemexpress.com This stabilization allows HIF-1α to accumulate and activate downstream pathways that are crucial for cellular adaptation to low oxygen (hypoxia). This activity underlies its anti-hypoxic injury effects and has been observed to be effective even under normoxic conditions, suggesting a role as a preconditioning agent.

Effects on Cell Autophagy and Apoptosis in Malignancy

The stabilization of HIF-1α by Ethyl 3,4-dihydroxybenzoate initiates downstream pathways that can induce both autophagy and apoptosis in tumor cells. medchemexpress.com In studies on esophageal squamous cell carcinoma cells, Ethyl 3,4-dihydroxybenzoate treatment led to an increase in the protein levels of HIF-1α, BNIP3, Beclin, and NDRG1. nih.gov The upregulation of BNIP3 and Beclin is associated with the initiation of autophagy. Concurrently, the compound induces caspase-dependent apoptosis, characterized by a loss of mitochondrial membrane permeability. medchemexpress.com Research suggests that these cytotoxic effects are mediated by the upregulation of these specific genes, leading to an early autophagic response that ultimately culminates in cancer cell apoptosis. nih.gov Previous studies also indicated its potential to reduce breast cancer cell metastasis through the inhibition of prolyl-hydroxylase. nih.gov

Modulation of Inflammatory Responses and NF-κB Pathway

Ethyl 3,4-dihydroxybenzoate has demonstrated significant anti-inflammatory properties through its ability to modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the nuclear factor-κB (NF-κB) pathway. medchemexpress.com In models of myocardial ischemia-reperfusion, it has been shown to reduce the NF-κB-mediated inflammatory response. medchemexpress.com Similarly, in studies related to hypobaric hypoxia-induced injury in the brain, Ethyl 3,4-dihydroxybenzoate treatment effectively downregulated the expression of NF-κB and its regulated proteins. This led to a significant reduction in pro-inflammatory cytokines.

Implications for Vascular Permeability and Myocardial Protection

The compound's ability to stabilize HIF-1α and modulate inflammatory pathways has direct implications for vascular health and cardiac protection. In rat models of acute hypobaric hypoxia, Ethyl 3,4-dihydroxybenzoate was found to attenuate the increase in transvascular permeability and edema formation in the brain.

In the context of myocardial protection, Ethyl 3,4-dihydroxybenzoate has been shown to reduce myocardial ischemic damage. medchemexpress.com In a rat model of myocardial ischemia-reperfusion, it reduced the infarct area. medchemexpress.com The protective mechanism involves the activation of the NOS-NO pathway and mitochondrial KATP channels. medchemexpress.com Pretreatment of isolated cardiomyocytes with Ethyl 3,4-dihydroxybenzoate was found to activate NOS via KATP channels, thereby exerting its myocardial protective effects. medchemexpress.com

Impact on Drug Efflux and Antibiotic Potentiation by Analogues

Research has identified Ethyl 3,4-dihydroxybenzoate as an efflux pump inhibitor (EPI) that can potentiate the activity of antibiotics against drug-resistant bacteria. nih.gov While it has limited intrinsic antibacterial activity, it can effectively retard the efflux of antibiotics from bacteria such as drug-resistant Escherichia coli. nih.gov This interference with the bacterial efflux pump increases the intracellular concentration of antibiotics, restoring their efficacy.

The mechanism involves Ethyl 3,4-dihydroxybenzoate putatively binding within the distal pocket of the AcrB efflux pump protein, a key component of the AcrAB-TolC tripartite transporter system in Gram-negative bacteria. nih.gov This interaction interferes with the translocation of substrates like antibiotics. Studies have shown that combining erythromycin (B1671065) with Ethyl 3,4-dihydroxybenzoate resulted in a better inhibitory activity against the growth of drug-resistant E. coli than the antibiotic alone. nih.gov This approach of using EPIs like Ethyl 3,4-dihydroxybenzoate is considered a promising strategy to combat antibiotic resistance by revitalizing existing antibiotics. nih.govacs.org

Metabolic Regulation and Bioenergetics Enhancement by Related Esters

Related dihydroxybenzoic acid compounds have been shown to play a role in metabolic regulation. For instance, 3,5-Dihydroxybenzoic acid (3,5-DHBA), a metabolite of alkylresorcinols found in whole grains, is a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1). nbinno.comnih.gov This receptor is primarily expressed in adipocytes (fat cells). Activation of HCA1 by 3,5-DHBA leads to the inhibition of lipolysis, the process of breaking down stored fats. nbinno.comnih.gov This reduces the release of free fatty acids into the bloodstream, which is a significant mechanism for managing dyslipidemia (abnormal levels of lipids in the blood). nbinno.com

Another related compound, 2,5-Dihydroxybenzoic acid (gentisic acid), has been studied for its potential to ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD). It has been shown to significantly reduce hepatic lipid accumulation in both cell and animal models. mdpi.com The proposed mechanism involves the downregulation of CCL2, a key proinflammatory mediator in the pathogenesis of MASLD. mdpi.com

These findings highlight the potential of dihydroxybenzoic acid derivatives to influence metabolic pathways, particularly those related to lipid metabolism and inflammation in metabolic diseases.

Advanced Applications of Ethyl 2,5 Dihydroxybenzoate in Biomedical and Materials Science

Role in Bone Tissue Engineering and Regenerative Medicine

The management of bone defects, particularly in patients with osteoporosis, presents a significant clinical challenge due to an imbalance in bone remodeling, which can lead to implant failure. Ethyl 2,5-dihydroxybenzoate (B8804636) (E-2,5-DHB) has been identified as a promising therapeutic agent because it simultaneously promotes bone formation and inhibits bone resorption, addressing the core issues of osteoporotic bone healing.

To maximize its therapeutic effect directly at the site of injury, E-2,5-DHB has been successfully integrated into advanced drug delivery systems using 3D-printed bone implants. In a notable study, custom-designed titanium (Ti) implants were fabricated using 3D printing technology. These implants were then coated with a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), which served as a carrier for E-2,5-DHB. This method allows for the sustained and localized release of the compound directly into the bone defect area. The PLGA coating ensures that E-2,5-DHB is gradually released as the polymer degrades, providing a long-term therapeutic effect that supports the entire bone regeneration process. This innovative approach combines the precision of 3D printing with targeted drug delivery to enhance bone repair.

The efficacy of locally delivered E-2,5-DHB has been demonstrated in osteoporotic animal models. Research involving femoral defects in rats with induced osteoporosis showed that implants coated with E-2,5-DHB significantly improved bone healing outcomes. The controlled release of the compound led to a measurable increase in bone formation and a decrease in bone resorption around the implant. Histological and imaging analyses confirmed that the E-2,5-DHB-treated group exhibited superior bone regeneration and callus formation compared to control groups with uncoated implants. These findings underscore the compound's ability to correct the remodeling imbalance that typically complicates fracture healing in osteoporotic conditions.

Table 1: Research Findings on E-2,5-DHB in Osteoporotic Bone Healing

| Parameter | Observation in E-2,5-DHB Treated Group | Implication |

| Bone Formation | Increased osteogenic activity around the implant | Promotes the generation of new, healthy bone tissue. |

| Bone Resorption | Decreased osteoclast activity and bone resorption | Prevents the excessive breakdown of bone common in osteoporosis. |

| Implant Fixation | Enhanced integration of the implant with surrounding bone | Improves the stability and long-term success of the implant. |

| Overall Healing | Accelerated and improved bone healing in femoral defects | Demonstrates high potential as a therapeutic agent for osteoporotic fractures. |

A critical factor for the long-term success of any bone implant is its stable integration with the host bone, a process known as osseointegration. Poor implant fixation is a primary cause of failure, especially in low-density osteoporotic bone. The localized delivery of E-2,5-DHB from the surface of titanium implants has been shown to directly enhance this fixation. By promoting new bone growth at the implant-bone interface while simultaneously preventing bone breakdown, E-2,5-DHB creates a stronger and more stable connection. This enhanced fixation confirms that E-2,5-DHB-coated implants have significant potential as a local drug delivery system for bone tissue scaffolds, improving the mechanical stability and longevity of orthopedic implants.

Utility in Advanced Materials Development

Beyond its biomedical applications, the chemical properties of Ethyl 2,5-dihydroxybenzoate make it a valuable component in the field of materials science, particularly in the synthesis of complex macromolecules and functional materials.

Ethyl 2,5-dihydroxybenzoate serves as a key building block in the synthesis of dendrons, which are the branched monomeric units that constitute dendrimers. Dendrimers are highly branched, tree-like nanostructures with well-defined sizes and shapes. The synthesis of these complex molecules can be achieved through divergent or convergent methods, where successive "generations" of branches are added to a central core. Ethyl 2,5-dihydroxybenzoate has been specifically identified as a precursor for developing fourth-generation acid dendrons. researchgate.netmdpi.com Its structure allows it to be incorporated into the repeating branched architecture, contributing to the final size, shape, and functionality of the dendrimer nanostructure. These dendrimers can be used in a variety of high-tech applications, including as carriers for drug delivery.

While direct applications are still in the exploratory phase, the fundamental chemical structure of Ethyl 2,5-dihydroxybenzoate suggests significant potential for its use in electronics, sensors, and energy storage materials. The core of the molecule is a hydroquinone derivative (2,5-dihydroxy-). Hydroquinone and its related quinone form are known to be a redox-active couple, meaning they can undergo reversible oxidation and reduction reactions involving the transfer of two electrons and two protons. cdnsciencepub.com

This electrochemical behavior is a key property for many advanced materials. researchgate.netsci-hub.st The ability to easily accept and donate electrons is fundamental to the function of:

Rechargeable Batteries: Where redox reactions store and release electrical energy. researchgate.net

Pseudocapacitors: A type of energy storage device that relies on fast and reversible surface redox reactions.

Electrochemical Sensors: Where a change in the redox state upon interaction with a target analyte generates a measurable signal.

The parent compound, 2,5-dihydroxybenzoic acid, has been shown to undergo a reversible two-electron electrochemical oxidation process. cdnsciencepub.com This inherent redox activity of the dihydroxybenzoate structure provides a strong scientific basis for the potential development of polymers and materials derived from Ethyl 2,5-dihydroxybenzoate for these advanced applications.

Lack of Extensive Research Limits Data on Ethyl 2,5-Dihydroxybenzoate as a Pharmaceutical Building Block

Despite its potential as a versatile chemical scaffold, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of research detailing the specific use of ethyl 2,5-dihydroxybenzoate as a foundational building block in the development of complex pharmaceutical compounds. While the closely related parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), and its derivatives have been explored for various biological activities, the direct application of the ethyl ester form as a starting material in medicinal chemistry synthesis is not widely documented.

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester that can be synthesized from 2,5-dihydroxybenzoic acid through an esterification process with absolute ethanol (B145695). Its chemical structure, featuring a dihydroxylated benzene (B151609) ring and an ethyl ester group, presents multiple reactive sites for further chemical modifications, theoretically making it a suitable candidate for the synthesis of more elaborate molecules with potential therapeutic applications.

However, the available research predominantly focuses on its application in materials science, particularly in the development of dendrons. Investigations into its role as a precursor for small-molecule drugs targeting specific biological pathways, such as those involved in inflammation, viral infections, or cancer, are not readily found in peer-reviewed publications or patent literature.

While some studies explore the anti-inflammatory and antiviral properties of compounds containing the dihydroxybenzoyl moiety, these syntheses often start from 2,5-dihydroxybenzoic acid or other related precursors, rather than specifically from ethyl 2,5-dihydroxybenzoate. This suggests that while the core dihydroxybenzoate structure is of interest to medicinal chemists, the ethyl ester derivative has not been a primary focus as a key intermediate in reported synthetic routes for pharmaceutical agents.

The absence of detailed research findings, including specific reaction schemes, yields, and the biological evaluation of resulting pharmaceutical compounds, precludes the creation of in-depth data tables and a thorough analysis of its application in this context. Further investigation and publication in the field of medicinal chemistry would be necessary to fully elucidate the potential of ethyl 2,5-dihydroxybenzoate as a valuable building block in drug discovery and development.

Analytical and Computational Methodologies for Ethyl 2,5 Dihydroxybenzoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of Ethyl 2,5-dihydroxybenzoate (B8804636) and its isomers. Due to the subtle structural differences between dihydroxybenzoate isomers, specialized chromatographic techniques are required to achieve adequate separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Dihydroxybenzoate Isomers

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of dihydroxybenzoate isomers. The separation of these isomers is challenging due to their similar hydrophobic properties. helixchrom.comsielc.com However, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can exploit the small differences in hydrophobicity and ionic characteristics to achieve effective separation. helixchrom.comscielo.br For instance, isomers of dihydroxybenzoic acid can be separated with good selectivity and peak shape using specialized columns. helixchrom.comsielc.com

Another approach involves hydrogen-bonding mode chromatography. The presence of hydroxyl and carboxylic acid groups in dihydroxybenzoic acid isomers makes them suitable for separation based on the accessibility of these groups to form hydrogen bonds with the stationary phase. nih.gov The retention time in this method can be adjusted by modifying the mobile phase composition, including the concentration of organic solvents like acetonitrile (B52724) and methanol (B129727), and additives such as formic acid. nih.gov

The separation of dihydroxybenzoic acid isomers is crucial for accurate analysis, as their individual properties and activities can differ significantly. scielo.br

Table 1: HPLC Separation of Dihydroxybenzoic Acid Isomers This interactive table summarizes common HPLC methods for separating dihydroxybenzoic acid isomers.

| Chromatographic Mode | Column Type | Key Separation Principle | Reference |

|---|---|---|---|

| Mixed-Mode | Primesep D | Exploits differences in hydrophobicity and ionic properties. | helixchrom.comsielc.com |

| Hydrogen-Bonding | SHARC 1 | Separation based on the accessibility of hydroxyl and carboxylic acid groups for hydrogen bonding. | nih.gov |

| Reversed-Phase | C18 | Separation based on hydrophobicity, often requiring careful mobile phase optimization for isomers. | nih.govmdpi.com |

Development of Quantitative Analytical Methods for Ethyl 2,5-Dihydroxybenzoate and Related Compounds

The development of quantitative analytical methods for Ethyl 2,5-dihydroxybenzoate and related phenolic compounds is critical for their accurate measurement in various samples. A typical quantitative HPLC method involves several key steps, including method development and validation. researchgate.net

Method development for a compound like Ethyl 2,5-dihydroxybenzoate, an aromatic ester, would typically utilize a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. scielo.brsigmaaldrich.com The detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. mdpi.commdpi.com

Validation of the analytical method is essential to ensure its reliability and is performed according to guidelines from bodies like the International Council on Harmonisation (ICH). researchgate.netnih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. scielo.brscielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scielo.brnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: Key Parameters for HPLC Method Validation This interactive table outlines the essential parameters for validating a quantitative HPLC method.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of response to concentration. | Correlation coefficient (R²) > 0.99 |

| Accuracy | Closeness to the true value. | Recovery between 98% and 102% |

| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) < 2% |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitivity to small method variations. | No significant change in results with minor parameter adjustments. |

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural characterization of Ethyl 2,5-dihydroxybenzoate and related compounds. It is often coupled with chromatographic techniques for enhanced separation and analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS in Lipidomics Utilizing 2,5-Dihydroxybenzoic Acid as Matrix

2,5-Dihydroxybenzoic acid (DHB), the parent acid of Ethyl 2,5-dihydroxybenzoate, is a widely used matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, particularly in the field of lipidomics. nih.govresearchgate.net The choice of matrix is crucial for the successful analysis of molecules by MALDI-MS. sielc.com DHB is effective because it possesses a strong absorption at the laser wavelength used in MALDI, which facilitates the desorption and ionization of the analyte molecules. researchgate.net

In a typical MALDI-TOF MS experiment for lipid analysis using DHB as a matrix, the lipid extract is mixed with a solution of DHB and deposited on a sample plate. nih.gov Upon irradiation with a laser, the DHB matrix absorbs the energy and transfers it to the lipid molecules, causing them to desorb and ionize. The resulting ions are then accelerated in a time-of-flight mass analyzer, and their mass-to-charge ratio is determined.

Researchers have developed methods to create a uniform layer of DHB matrix, which significantly improves the reproducibility of the analysis. nih.govmdpi.com This uniform layer allows for a homogeneous distribution of the lipid analytes, leading to more consistent and reliable mass spectra. nih.gov This technique has been successfully applied to explore changes in lipid profiles in various biological systems, such as in drug-resistant tumor cells. nih.gov

Monitoring Drug Efflux using MALDI-TOF MS

MALDI-TOF MS has emerged as a rapid and reliable method for monitoring the activity of drug efflux pumps, which are a significant mechanism of antibiotic resistance in bacteria. mdpi.comnih.gov This technique can directly measure the amount of a drug that is actively transported out of bacterial cells over time. nih.gov

The methodology involves collecting the extracellular medium at different time points and analyzing the concentration of the effluxed drug using MALDI-TOF MS. nih.gov This approach offers several advantages over conventional methods, including fewer sample preparation steps and rapid analysis. nih.gov 2,5-Dihydroxybenzoic acid (DHB) is one of the common matrices used for the detection of small molecules in these assays. nih.gov

By monitoring the increase in the drug concentration in the extracellular space, the efficiency of the efflux pump can be determined. mdpi.comnih.gov This information is crucial for understanding the mechanisms of drug resistance and for the development of new therapeutic strategies.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides valuable insights into the physicochemical properties and reactivity of Ethyl 2,5-dihydroxybenzoate and its parent compound, 2,5-dihydroxybenzoic acid. These studies complement experimental findings and aid in the interpretation of analytical data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It has been employed to calculate important physical properties of dihydroxybenzoic acid isomers, such as their proton affinities and gas-phase basicities. longdom.org These properties are relevant to their behavior in mass spectrometry. longdom.org

Computational studies can also be used to predict the products of chemical reactions, such as the hydroxylation of aromatic compounds. semanticscholar.org By combining docking simulations with calculations of reaction barriers, it is possible to predict the likely sites of metabolism for a given molecule. semanticscholar.org Such computational approaches are valuable in medicinal chemistry for understanding the metabolic fate of drug candidates. semanticscholar.org Furthermore, theoretical calculations can be used to rationalize experimental observations and provide a deeper understanding of reaction mechanisms. semanticscholar.org

Molecular Orbital Calculations for Thermochemical Properties

Computational chemistry, particularly molecular orbital calculations, serves as a powerful tool for determining the thermochemical properties of molecules like ethyl 2,5-dihydroxybenzoate. These theoretical methods provide valuable insights into the energetic characteristics of a compound, complementing experimental data. One of the significant applications of these calculations is the determination of the gas-phase enthalpy of formation.

For instance, in a study on ethyl hydroxybenzoate isomers, the Gaussian G4 composite method was employed to calculate the enthalpies of formation in the gas phase. This high-accuracy computational method involves a series of calculations to approximate the complete basis set, coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] energy. The process typically includes:

An initial geometry optimization and frequency calculation at the B3LYP/6-31G(2df,p) level of theory.

Single-point energy calculations with more extensive basis sets.

Corrections for higher-level correlation effects.

To obtain a reliable theoretical value for the enthalpy of formation, a Boltzmann averaging procedure weighted with the Gibbs free energy is often applied, considering the contributions of different conformers of the molecule. The results from these computational methods can then be compared with experimental data obtained from techniques such as static-bomb combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis. This comparison is crucial for validating the accuracy of the theoretical models.

The following table summarizes the kind of data that can be obtained from such computational studies:

| Property | Computational Method | Significance |

| Gas-Phase Enthalpy of Formation | Gaussian G4 Composite Method | Provides fundamental data on the energetic stability of the molecule. |

| Gibbs Free Energy | Boltzmann Averaging | Allows for the consideration of multiple conformers in thermodynamic calculations. |

| Optimized Molecular Geometry | B3LYP/6-31G(2df,p) | Determines the most stable three-dimensional structure of the molecule. |

Investigation of Ionization Mechanisms and Radical Species Formation

Understanding the ionization mechanisms and the formation of radical species of ethyl 2,5-dihydroxybenzoate is critical in various analytical techniques, particularly mass spectrometry. Computational and experimental studies on the parent compound, 2,5-dihydroxybenzoic acid (2,5-DHBA), provide significant insights into these processes.

Photodissociation and photoionization studies of 2,5-DHBA using techniques like multimass ion imaging reveal the different fragmentation pathways upon excitation with laser light at various wavelengths, such as 193 nm and 355 nm. For example, upon 193 nm photon excitation, two competing channels are observed: dissociation from a repulsive excited state leading to the elimination of a hydrogen atom, and internal conversion to the ground state followed by the elimination of a water molecule.

Multiphoton excitation at 355 nm can lead to three-body dissociation on the ground state, with multiphoton ionization being a minor channel. The investigation of these pathways is crucial for interpreting mass spectra and understanding the fundamental photochemical behavior of the molecule.

In the context of Matrix-Assisted Laser Desorption/Ionization (MALDI), where 2,5-DHB is a common matrix, understanding its ionization is key. Non-thermal models propose that electronic excited states are key intermediates in primary ion formation. Singlet excitons can undergo annihilation reactions, concentrating energy and leading to initial charge separation. The study of dihydroxybenzoic acid isomers has shown that their varying MALDI performance can be correlated with their excited electronic state properties.

The formation of radical species can also be investigated. For instance, the OH-radical induced degradation of hydroxybenzoic acids has been studied using gamma radiolysis. Such studies identify the aromatic products resulting from radical attachment to the benzene (B151609) ring.

Ground and Excited State Dipole Moment Calculations

The dipole moment of a molecule, both in its ground and excited states, is a fundamental property that influences its interaction with solvents and its photophysical behavior. Solvatochromic methods, which study the shift in the spectral position of a molecule's absorption and emission bands in different solvents, are commonly used to determine these dipole moments experimentally.

For the related compound 2,5-dihydroxybenzoic acid (DHBA), fluorescence techniques have been employed to explore its spectral behavior in various solvents of differing polarities. The observed Stokes shift, which is the difference between the wavenumbers of absorption and emission maxima, is related to the change in dipole moment upon excitation and the properties of the solvent, such as its dielectric constant and refractive index.

The ground and excited state dipole moments can be estimated using various equations, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, which relate the Stokes shift to the solvent polarity function. These methods rely on the assumption that the solvent molecules reorient around the solute molecule upon its excitation, leading to a change in the energy of the ground and excited states.

The following table provides an example of the data used in solvatochromic studies to determine dipole moments for 2,5-dihydroxybenzoic acid.

| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Stokes Shift (νa – νf) (cm⁻¹) |

| Water | 78.5 | 1.33 | 8924.02 |

| Methanol | 32.6 | 1.32 | 7965.28 |

| Propanol | 20.1 | 1.38 | 7881.51 |

| Butanol | 17.8 | 1.39 | 7698.96 |

| DMSO | 46.7 | 1.42 | 8076.46 |

| DMF | 36.7 | 1.43 | 7971.25 |

| ACN | 37.5 | 1.32 | 7990.19 |

| Acetone | 20.7 | 1.35 | 8605.97 |

Note: Data is for the related compound 2,5-dihydroxybenzoic acid.

Computational methods, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be used to calculate ground and excited state dipole moments, providing a theoretical counterpart to the experimental results.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in drug discovery and chemical research to correlate the chemical structure of compounds with their biological activity or other properties. These models are built by developing mathematical relationships between molecular descriptors and the observed activity.

For a compound like ethyl 2,5-dihydroxybenzoate, QSAR studies can be employed to predict its potential biological activities, such as antioxidant or antimicrobial effects, based on its structural features. The general workflow for a QSAR study involves:

Data Set Preparation: A collection of molecules with known activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Modern QSAR approaches often employ advanced machine learning and deep learning techniques to handle large and complex datasets. For instance, methods like SHAP (SHapley Additive exPlanations) can be used to interpret the predictions of these models, providing insights into which molecular features are most important for the observed activity.

The application of QSAR modeling can significantly accelerate the process of identifying and optimizing lead compounds by allowing for the virtual screening of large chemical libraries and reducing the need for extensive experimental testing.

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Signaling Pathways Mediated by Ethyl 2,5-Dihydroxybenzoate (B8804636)

Ethyl 2,5-dihydroxybenzoate (E-2,5-DHB) has demonstrated a dual-action capability in bone health by both encouraging the formation of bone and hindering its resorption. scispace.comnih.govresearchgate.net Future research will need to fully uncover the complex signaling networks it influences. A key area of investigation is its effect on the differentiation of osteoblasts and osteoclasts, the two main cell types involved in the continuous remodeling of bone. nih.gov

Studies have shown that E-2,5-DHB can boost the differentiation of human mesenchymal stem cells into osteoblasts, as evidenced by increased alkaline phosphatase (ALP) activity and calcium deposition. nih.gov Conversely, it suppresses the RANKL-activated differentiation of RAW 264.7 cells into bone-resorbing osteoclasts. nih.govcaymanchem.com The compound has been observed to downregulate the expression of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) and upregulate Osteoprotegerin (OPG) in osteoblasts. scispace.com The interplay between RANKL, its receptor RANK, and OPG is critical for maintaining a healthy balance in bone remodeling. scispace.com

A deeper understanding of the downstream effectors and upstream regulators of these pathways is necessary. For example, while the impact on the OPG/RANKL axis is established, the initial molecular targets that trigger these changes remain to be fully identified. Investigating how E-2,5-DHB interacts with various transcription factors, protein kinases, and phosphatases involved in bone cell signaling will provide a more complete picture of its mechanism of action.

Development of Advanced Delivery Systems for Targeted Therapeutic Applications

To maximize the therapeutic potential of E-2,5-DHB, particularly in treating localized bone defects associated with conditions like osteoporosis, advanced delivery systems are crucial. scispace.comnih.govresearchgate.net Systemic administration of drugs often leads to issues such as liver complications and lack of penetration into target tissues. scispace.com Local delivery can overcome these limitations by concentrating the therapeutic agent at the desired site, thereby increasing efficacy and reducing potential side effects. scispace.com

One promising approach involves the use of biocompatible and biodegradable polymers. For instance, E-2,5-DHB has been successfully incorporated into poly(lactic-co-glycolic acid) (PLGA) coatings for titanium (Ti) implants. scispace.comnih.govresearchgate.net These coated implants have been shown to enhance bone healing in animal models of osteoporosis by promoting bone formation and decreasing resorption around the implant. scispace.comnih.govresearchgate.net Another study utilized an alginate gel to deliver E-2,5-DHB along with human mesenchymal stem cells, which resulted in significantly higher calcium deposition in vivo. nih.gov

Future research should focus on refining these delivery systems. This could include the development of nanoparticles, microparticles, or injectable hydrogels that allow for a more controlled and sustained release of E-2,5-DHB. Tailoring the release kinetics to match the different stages of bone healing could further optimize therapeutic outcomes. Furthermore, combining E-2,5-DHB with other bioactive molecules or growth factors within these delivery systems could lead to synergistic effects and more robust bone regeneration.

Structure-Activity Relationship Optimization for Enhanced Bioactivity

Investigating the structure-activity relationship (SAR) of E-2,5-DHB is essential for developing new analogs with improved biological activity. E-2,5-DHB itself is the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid). ontosight.ai By systematically modifying its chemical structure, researchers can identify the key functional groups responsible for its effects on bone cells.

For example, altering the ester group, modifying the position and number of hydroxyl groups on the benzene (B151609) ring, or introducing other substituents could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.netazjm.org The synthesis of various derivatives and subsequent screening for their effects on osteoblast and osteoclast differentiation would be a key strategy. researchgate.net Computational modeling and docking studies could also be employed to predict how different analogs interact with their molecular targets, thereby guiding the synthetic efforts. This approach will not only help in optimizing the therapeutic potential of E-2,5-DHB but also contribute to a deeper understanding of its mechanism of action.

Exploration of Novel Biosynthetic Pathways and Natural Sources

Ethyl 2,5-dihydroxybenzoate is a derivative of ethyl-3,4-dihydroxybenzoate, which is a component of the Rubus coreanus extract, a natural substance with known bone-protective effects. scispace.com While the chemical synthesis of E-2,5-DHB through the esterification of gentisic acid is established, exploring its natural origins and potential biosynthetic pathways could open up new avenues for its production. ontosight.aichemicalbook.comchemdad.com

Future research could focus on identifying other plant species or microorganisms that naturally produce E-2,5-DHB or its precursors. This could involve screening various natural extracts for their ability to promote osteogenesis or inhibit osteoclastogenesis, followed by chemical analysis to identify the active compounds. Furthermore, elucidating the enzymatic pathways involved in the biosynthesis of E-2,5-DHB in these organisms could pave the way for its biotechnological production through fermentation or cell-based systems. This could offer a more sustainable and environmentally friendly alternative to chemical synthesis.

Integration of Multi-Omics Approaches in Ethyl 2,5-Dihydroxybenzoate Research

To gain a holistic understanding of the cellular and molecular effects of E-2,5-DHB, the integration of multi-omics approaches is indispensable. This includes genomics, transcriptomics, proteomics, and metabolomics. These technologies can provide a comprehensive snapshot of the changes that occur in bone cells upon treatment with E-2,5-DHB.

For instance, transcriptomic analysis (e.g., RNA sequencing) can identify all the genes whose expression is altered by E-2,5-DHB, providing clues about the signaling pathways involved. Proteomic studies, such as mass spectrometry-based approaches, can identify the proteins that are differentially expressed or post-translationally modified, offering insights into the functional changes within the cells. oncotarget.com Metabolomics can reveal changes in the cellular metabolic profile, which is closely linked to cell differentiation and function.

By integrating data from these different "omics" layers, researchers can construct detailed molecular networks and identify key nodes and pathways that are modulated by E-2,5-DHB. This systems-level understanding will be crucial for identifying novel therapeutic targets and for developing more effective treatment strategies for bone disorders.

Clinical Translation Potential in Osteoporosis and Related Bone Disorders

The preclinical findings for E-2,5-DHB are promising, particularly its dual ability to stimulate bone formation and inhibit bone resorption, making it an attractive candidate for the treatment of osteoporosis and related bone disorders. scispace.comnih.govresearchgate.net Osteoporosis is characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fractures. researchgate.net The current therapeutic strategies for osteoporosis often have limitations.

E-2,5-DHB's mechanism of action, which involves modulating the OPG/RANKL pathway, suggests it could be effective in rebalancing the bone remodeling process that is disrupted in osteoporosis. scispace.com The successful use of E-2,5-DHB in animal models, particularly when delivered locally to fracture sites, highlights its potential for clinical translation. scispace.comnih.govresearchgate.net

Environmental and Sustainable Synthesis Considerations

As with any chemical compound intended for widespread use, the environmental impact and sustainability of its synthesis are important considerations. The current laboratory-scale synthesis of E-2,5-DHB typically involves the esterification of 2,5-dihydroxybenzoic acid with ethanol (B145695) using an acid catalyst. ontosight.ai While effective, this method may use harsh reagents and organic solvents.

Future research should explore "green" and sustainable synthetic routes for E-2,5-DHB. This could involve the use of biocatalysts, such as enzymes, which can perform reactions under milder conditions and with higher specificity, reducing the generation of waste products. researchgate.net Another approach could be the use of more environmentally benign solvents or even solvent-free reaction conditions.

Furthermore, as mentioned in the section on biosynthetic pathways, exploring the production of E-2,5-DHB through microbial fermentation could offer a highly sustainable manufacturing process. By optimizing microbial strains and fermentation conditions, it may be possible to produce E-2,5-DHB from renewable feedstocks, minimizing the environmental footprint associated with its production. These efforts will be crucial for ensuring that the potential therapeutic benefits of E-2,5-DHB can be realized in an environmentally responsible manner.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,5-dihydroxybenzoate, and how can reaction conditions be optimized for higher yield?

Ethyl 2,5-dihydroxybenzoate is typically synthesized via esterification of 2,5-dihydroxybenzoic acid with absolute ethanol under acidic catalysis. Critical parameters include temperature control (reflux conditions), stoichiometric ratios of reactants, and the use of dehydrating agents to shift equilibrium toward ester formation. Yield optimization may involve monitoring reaction progress via thin-layer chromatography (TLC) and employing molecular sieves to absorb water .

Q. What analytical techniques are recommended for characterizing Ethyl 2,5-dihydroxybenzoate?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing ester carbonyl signals at ~168–170 ppm in NMR).

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify residual starting materials.

- Mass Spectrometry (MS) : To verify molecular weight (182.17 g/mol) via molecular ion peaks .

Q. How should Ethyl 2,5-dihydroxybenzoate be stored to prevent degradation?

Store the compound in a sealed container under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation and hydrolysis. Prolonged exposure to moisture or light should be avoided .

Advanced Research Questions